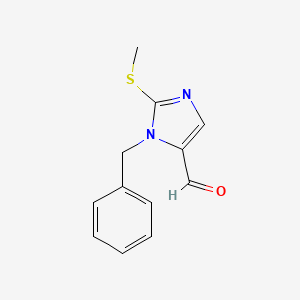

1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde

Description

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31G level predict the electronic configuration and geometry optimization of the compound:

- The imidazole ring exhibits delocalized π-electron density , with partial positive charge at N1 and partial negative charge at C5.

- The carbaldehyde group acts as an electron-withdrawing moiety, reducing electron density at C5 by ≈0.15 e⁻ compared to unsubstituted imidazole.

| Parameter | Value |

|---|---|

| Bond length (C5–CHO) | 1.22 Å |

| Dihedral angle (S–C2–N1–C6) | 12.3° |

These results align with spectroscopic data (e.g., IR stretches at 1690 cm⁻¹ for C=O).

HOMO-LUMO Band Gap Analysis

The HOMO-LUMO energy gap, calculated as 4.2 eV , indicates moderate reactivity:

- HOMO (-6.8 eV): Localized on the imidazole ring and methylsulfanyl group.

- LUMO (-2.6 eV): Primarily associated with the carbaldehyde moiety.

This narrow gap facilitates charge transfer interactions, making the compound a potential candidate for catalytic or photochemical applications.

Comparative Analysis with Structural Analogues

Key differences between this compound and its analogues:

| Compound | Substituents | HOMO-LUMO Gap (eV) | Dipole Moment (D) |

|---|---|---|---|

| 1-Benzyl-2-methyl-1H-imidazole-5-carbaldehyde | -CH₃ at C2 | 4.5 | 3.8 |

| 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde | -CH₃ at N1, -S-CH₃ at C2 | 4.0 | 4.2 |

| Title compound | -CH₂C₆H₅ at N1, -S-CH₃ at C2 | 4.2 | 4.0 |

Notable trends :

- Electron-withdrawing groups (e.g., -CHO) reduce HOMO-LUMO gaps.

- Benzyl substituents increase steric hindrance but enhance π-π stacking potential.

Properties

IUPAC Name |

3-benzyl-2-methylsulfanylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-16-12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELACOPTUQTZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1CC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321889 | |

| Record name | 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479400-30-1 | |

| Record name | 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 2-(methylsulfanyl)imidazole Intermediate

One common approach starts with the reaction of methylthioacetic acid or its derivatives with appropriate amines or amidines to form the 2-(methylsulfanyl)imidazole core. This step typically involves:

- Condensation of methylthioacetic acid with formamide or formamidine derivatives.

- Cyclization under acidic or basic catalysis to yield the imidazole ring bearing the methylsulfanyl substituent at C2.

Benzylation of the Imidazole Nitrogen

The N1-benzylation is achieved by reacting the 2-(methylsulfanyl)imidazole intermediate with benzyl halides (commonly benzyl bromide) under basic conditions. Typical conditions include:

- Use of a strong base such as sodium hydride or potassium carbonate.

- Solvents like dimethylformamide (DMF) or acetonitrile.

- Temperature control to avoid side reactions, often at 0–25 °C.

Introduction of the Carbaldehyde Group (Formylation)

The formyl group at the 5-position is introduced via electrophilic substitution using formylating agents such as:

- Formic acid derivatives (e.g., formic acid, formamide).

- Vilsmeier-Haack reagent (formed from POCl3 and DMF).

- Reactions are typically carried out under acidic conditions with temperature control (0–10 °C) to ensure regioselectivity and prevent overreaction.

Alternative One-Pot or Multi-Step Syntheses

Some patented methods describe the preparation of related imidazole aldehydes by:

- Reacting 2-bromopropionaldehyde with acetamidine to form 2-methylimidazole-4-formaldehyde intermediates.

- Subsequent benzylation and further functionalization steps under nitrogen atmosphere and controlled temperatures (e.g., -5 to 15 °C).

- Use of strong bases and alcohol solvents (methanol, ethanol, isopropanol) to optimize yields.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| 1 | Imidazole ring formation | Methylthioacetic acid + amidine derivatives | 80–120 | Acidic or basic media | Cyclization step |

| 2 | N1-Benzylation | Benzyl bromide + base (NaH, K2CO3) | 0–25 | DMF, acetonitrile | Stirring under inert atmosphere |

| 3 | Formylation | Vilsmeier-Haack reagent or formic acid | 0–10 | Dichloromethane, DMF | Electrophilic substitution |

| 4 | Purification | Extraction, recrystallization | Ambient | Various solvents | To isolate pure aldehyde |

Research Findings and Optimization

- Temperature Control: Maintaining low temperatures during benzylation and formylation steps is critical to prevent side reactions and ensure regioselectivity.

- Base Selection: Strong bases like sodium hydride improve benzylation efficiency but require careful handling due to reactivity.

- Solvent Effects: Polar aprotic solvents such as DMF enhance nucleophilicity and solubility of reactants, improving yields.

- Atmosphere: Nitrogen or inert atmosphere is preferred to avoid oxidation of sensitive intermediates, especially the methylsulfanyl group.

- Catalysts: Acidic catalysts or Lewis acids can be used to promote cyclization and formylation steps.

Analytical Data Supporting Preparation

The successful synthesis of 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde is confirmed by:

- NMR Spectroscopy: Characteristic signals for the benzyl methylene protons, methylsulfanyl group, and aldehyde proton.

- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 232.31 g/mol.

- Infrared Spectroscopy: Aldehyde C=O stretch near 1700 cm⁻¹, C–S stretch, and aromatic imidazole ring vibrations.

- Melting Point: Consistent with literature values for the pure compound.

Summary Table of Key Preparation Methods

| Method No. | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Methylthioacetic acid + amidine + benzyl bromide + formylating agent | Cyclization → Benzylation → Formylation | High regioselectivity; well-established | Multi-step, requires careful temperature control |

| 2 | 2-Bromopropionaldehyde + acetamidine + benzyl bromide + diethyl succinate | Cyclization → Benzylation → Post-treatment | Optimized for industrial scale; good yield | Requires inert atmosphere and strong base handling |

| 3 | Benzylamine + methylthioacetic acid + formylation reagents | Condensation → Cyclization → Formylation | Simpler starting materials | May have lower yield, longer reaction times |

Chemical Reactions Analysis

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include alcohols, carboxylic acids, and substituted imidazoles .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a building block for more complex organic molecules and heterocyclic compounds, facilitating the development of new materials and chemicals.

Biology

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. For example:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active against MRSA | < 10 µg/mL |

| Candida albicans | Significant antifungal activity | 3 µg/mL |

Studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Medicine

- Potential Pharmacophore : Ongoing research is exploring its potential as a pharmacophore in drug design, particularly targeting specific enzymes or receptors involved in disease pathways.

Case Studies

- Antimicrobial Efficacy Study :

- Anticancer Activity Assessment :

Mechanism of Action

The mechanism of action of 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The benzyl and methylsulfanyl groups contribute to its binding affinity and specificity. The carbaldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. Pathways involved may include enzyme inhibition, receptor antagonism, or modulation of signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole/Imidazole Family

Key structural analogues and their differentiating features are summarized below:

Physicochemical Properties

- Molecular Weight : The target compound (232.30 g/mol) is lighter than 5f (352 g/mol), which may enhance membrane permeability in biological systems .

- Solubility : The benzyl group increases lipophilicity, whereas sulfonyl or pyrrole substituents (as in 5f) improve water solubility.

- Stability : Methylsulfanyl groups are prone to oxidation to sulfoxides/sulfones, whereas sulfonyl derivatives (e.g., 5f) are more stable .

Biological Activity

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₁₂H₁₂N₂OS

- Molecular Weight : 232.31 g/mol

- CAS Number : 479400-30-1

The structure includes a benzyl group, a methylsulfanyl group, and an imidazole ring with a carbaldehyde functional group, contributing to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against both bacterial and fungal strains:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active against MRSA | < 10 µg/mL |

| Candida albicans | Significant antifungal activity | 3.9 µg/mL |

| Escherichia coli | Moderate antibacterial action | 15 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in treating resistant strains of bacteria and fungi.

Anticancer Activity

Additionally, preliminary studies have indicated potential anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Notably, it demonstrated cytotoxic effects in various cancer cell lines, including:

- Cell Line : HeLa (cervical cancer)

- Effect : Induced apoptosis at concentrations above 20 µM.

Further investigations are required to elucidate the specific pathways involved in its anticancer activity, but initial results are promising .

The mechanism by which this compound exerts its biological effects appears to involve interactions with specific molecular targets:

- Enzyme Inhibition : The carbaldehyde group may form covalent bonds with nucleophilic residues in target enzymes, leading to inhibition.

- Receptor Modulation : The structural features enhance binding affinity to receptors involved in various signaling pathways.

Research suggests that the compound may modulate pathways related to inflammation and cell survival, contributing to its antimicrobial and anticancer effects.

Case Studies

Several studies have highlighted the compound's potential:

- Study on Antimicrobial Activity :

- Investigation of Anticancer Properties :

Q & A

Basic: What are the standard synthetic routes for 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation of benzylamine derivatives with thiourea or thioamide precursors, followed by oxidation or aldehyde introduction. For optimization:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as seen in similar imidazole syntheses .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or palladium catalysts for Suzuki coupling when introducing aryl groups .

- Temperature Control : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for aldehyde formation) minimizes side reactions .

- Yield Improvement : Monitor reaction progress via TLC and employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification .

Basic: What spectroscopic techniques are recommended for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify benzyl protons (δ 4.5–5.0 ppm) and methylsulfanyl groups (δ 2.0–2.5 ppm). Aromatic protons in the imidazole ring appear at δ 7.0–8.5 ppm .

- ¹³C NMR : Confirm the aldehyde carbonyl signal (δ ~190 ppm) and sulfur-bearing carbons (δ 15–20 ppm) .

- IR Spectroscopy : Detect aldehyde C=O stretching (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .

- Mass Spectrometry (MS) : Use ESI-MS to observe the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the imidazole core .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S percentages .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?

Methodological Answer:

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals and assign connectivity. For example, HMBC correlations between the aldehyde proton and adjacent carbons clarify positional isomerism .

- Computational Predictions : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to validate assignments .

- Analog Comparison : Cross-reference with spectral data of structurally similar compounds (e.g., 1-benzylimidazole derivatives) to identify anomalous peaks .

Advanced: What in silico strategies are effective for predicting the pharmacokinetic properties of derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., EGFR kinases). Focus on hydrogen bonding with the aldehyde group and hydrophobic interactions with the benzyl moiety .

- ADMET Prediction : Employ tools like SwissADME or ADMETlab to assess:

- Lipophilicity (LogP) : Optimal range: 1–3 for bioavailability.

- CYP450 Metabolism : Identify potential metabolic liabilities (e.g., oxidation of the methylsulfanyl group).

- Toxicity : Screen for Ames test positivity or hERG inhibition .

Basic: What are the critical parameters for purifying this compound via column chromatography?

Methodological Answer:

- Stationary Phase : Use silica gel (230–400 mesh) for optimal resolution.

- Mobile Phase : Start with non-polar solvents (hexane) and gradually increase polarity (ethyl acetate) to elute the aldehyde-containing product .

- Detection : Monitor fractions by TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate) and combine pure fractions .

- Yield Loss Mitigation : Pre-adsorb the crude product onto silica gel before loading to prevent band broadening .

Advanced: How to design analogs to study structure-activity relationships (SAR) for biological activity?

Methodological Answer:

- Substituent Variation :

- Benzyl Group : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to modulate electronic effects on binding .

- Methylsulfanyl Replacement : Test -SCH₃ vs. -SO₂CH₃ to evaluate sulfur oxidation state impacts on activity .

- Biological Assays : Screen analogs against target enzymes (e.g., CYP450 isoforms) using fluorometric or colorimetric assays. Correlate IC₅₀ values with substituent properties .

- Data Analysis : Use QSAR models to link structural descriptors (e.g., Hammett σ values) with activity trends .

Basic: What are the safety considerations when handling this compound in the laboratory?

Methodological Answer:

- Storage : Protect from light and moisture; store at 2–8°C in airtight containers .

- PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of aldehyde vapors .

- Spill Management : Neutralize with sodium bisulfite (for aldehydes) and adsorb with inert material (e.g., vermiculite) .

- Disposal : Follow hazardous waste protocols for sulfur-containing compounds, including incineration or chemical deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.